methyl 4-oxo-3,4-dihydrophthalazine-5-carboxylate
Description
Methyl 4-oxo-3,4-dihydrophthalazine-5-carboxylate is a phthalazine derivative characterized by a bicyclic aromatic core with a ketone group at position 4 and a methyl ester substituent at position 3. Its molecular formula is C₁₁H₁₀N₂O₃, with a molecular weight of 218.21 g/mol.
Properties
CAS No. |
14340-52-4 |
|---|---|
Molecular Formula |
C10H8N2O3 |
Molecular Weight |
204.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-oxo-3,4-dihydrophthalazine-5-carboxylate typically involves the condensation of phthalic anhydride with hydrazine, followed by esterification. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts like sulfuric acid to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-oxo-3,4-dihydrophthalazine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the phthalazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Methyl 4-oxo-3,4-dihydrophthalazine-5-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of methyl 4-oxo-3,4-dihydrophthalazine-5-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting certain enzymes or binding to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares methyl 4-oxo-3,4-dihydrophthalazine-5-carboxylate with analogs sharing the phthalazinone core or analogous functional groups.
Substituent Position and Functional Group Variations
Target Compound :
- Core: Phthalazinone (4-oxo-3,4-dihydrophthalazine).
- Substituents : Methyl carboxylate at position 4.
- Molecular Weight : 218.21 g/mol.
Comparisons :
2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-N′-propylbenzohydrazide (B2) Substituents: Fluorobenzyl group at position 1; propyl hydrazide side chain. Molecular Weight: 355.16 g/mol .
N′-Butyl-2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzohydrazide (B3)
- Substituents : Butyl hydrazide side chain.
- Molecular Weight : 369.17 g/mol .
- Key Difference : Longer alkyl chains (butyl vs. methyl ester) may increase lipophilicity, affecting membrane permeability in biological systems.
4-(3-((4-Cyclohexanecarbonyl)piperazin-1-yl)methyl)-4-fluorobenzyl)phthalazin-1(2H)-one (A23) Substituents: Piperazine-linked cyclohexanecarbonyl group; fluorobenzyl at position 1. Molecular Weight: 463.25 g/mol .
Molecular Weight and Polarity Trends
| Compound | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|
| Target Compound | 218.21 | Methyl ester, ketone |
| B2 | 355.16 | Hydrazide, fluorobenzyl |
| B3 | 369.17 | Butyl hydrazide, fluorobenzyl |
| A23 | 463.25 | Piperazine-cyclohexanecarbonyl |
- Trend : Increased molecular weight correlates with added complexity (e.g., alkyl chains, aromatic groups). The target compound’s lower molecular weight suggests advantages in synthetic accessibility and solubility.
Biological Activity
Methyl 4-oxo-3,4-dihydrophthalazine-5-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its antitumor and antibacterial properties, along with relevant research findings and case studies.
This compound has a molecular formula of C₉H₇N₃O₃ and a molecular weight of approximately 191.17 g/mol. Its structure features a phthalazine ring, which contributes to its reactivity and biological activity.
In Vitro Studies
Research has demonstrated significant antitumor activity of this compound against various human cancer cell lines. A study evaluated the compound's effects on seven human solid tumor cell lines and a leukemia cell line (HL-60). The results showed that at a concentration of 40 μg/mL, the compound reduced the survival rate of all tested tumor cells to less than 10%.
Table 1: Antitumor Activity Against Human Cell Lines
| Cell Line | Survival Rate (%) at 40 μg/mL |
|---|---|
| Prostate Cancer | <10 |
| Breast Cancer | <10 |
| Colon Cancer | <10 |
| Leukemia (HL-60) | <10 |
This compound was compared with temozolomide, a standard chemotherapeutic agent, and showed enhanced activity in some cases . The IC₅₀ values for several derivatives of this compound were also assessed, revealing promising candidates for further development in leukemia treatment.
The mechanism by which this compound exerts its antitumor effects may involve the induction of apoptosis and inhibition of cell proliferation. Interaction studies suggest that it may target specific enzymes involved in cancer cell metabolism .
Antibacterial Activity
In addition to its antitumor properties, this compound has been evaluated for antibacterial activity against both Gram-positive and Gram-negative bacteria. The synthesized compound exhibited significant antibacterial effects, indicating its potential as an antimicrobial agent.
Table 2: Antibacterial Activity
| Bacterial Strain | Activity Level |
|---|---|
| Staphylococcus aureus | Significant |
| Escherichia coli | Significant |
| Pseudomonas aeruginosa | Moderate |
Case Studies
- Antitumor Efficacy : A study involving the synthesis of various derivatives of this compound found that certain modifications led to improved solubility and enhanced antitumor activity against HL-60 cells compared to temozolomide .
- Antibacterial Screening : Another investigation assessed the compound's effectiveness against common bacterial strains. Results indicated substantial inhibition of growth in both types of bacteria tested, suggesting potential therapeutic applications in treating bacterial infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
